molecular formula C6H7ClO2 B161014 3,6-Dihydro-2H-pyran-5-carbonyl chloride CAS No. 133609-62-8

3,6-Dihydro-2H-pyran-5-carbonyl chloride

Cat. No.: B161014
CAS No.: 133609-62-8
M. Wt: 146.57 g/mol
InChI Key: REOBYVOZNUNDJW-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-5-carbonyl chloride is a cyclic acyl chloride characterized by a partially unsaturated pyran ring (3,6-dihydro-2H-pyran) fused with a reactive carbonyl chloride group at the 5-position. This compound belongs to the class of heterocyclic acyl chlorides, which are widely utilized in organic synthesis as acylating agents due to their high electrophilicity. The dihydropyran moiety introduces steric and electronic effects that modulate reactivity compared to linear or fully saturated analogues. Acyl chlorides of this type are typically employed in nucleophilic acyl substitution reactions, enabling the introduction of pyran-containing motifs into pharmaceuticals, agrochemicals, or polymers.

Properties

CAS No.

133609-62-8

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-5-carbonyl chloride

InChI

InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2

InChI Key

REOBYVOZNUNDJW-UHFFFAOYSA-N

SMILES

C1COCC(=C1)C(=O)Cl

Canonical SMILES

C1COCC(=C1)C(=O)Cl

Synonyms

2H-Pyran-3-carbonyl chloride, 5,6-dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Acyl Chlorides

Compound Structure Type Key Functional Groups Typical Reaction Conditions Reactivity Notes
3,6-Dihydro-2H-pyran-5-carbonyl chloride Cyclic acyl chloride Carbonyl chloride Not specified in evidence High electrophilicity; steric modulation from dihydropyran
5-Methylisoxazole-4-carbonyl chloride Heterocyclic acyl chloride Carbonyl chloride, isoxazole Room temperature, DCM, TEA Moderate reactivity; heteroaromatic stabilization
Acetyl chloride Acyclic acyl chloride Carbonyl chloride Ambient to reflux conditions Rapid reaction; minimal steric hindrance

Stability and Handling

Acyl chlorides are generally moisture-sensitive, requiring anhydrous handling. The dihydropyran ring may confer partial stabilization against hydrolysis compared to linear analogues, though this hypothesis is untested in the provided literature. Compounds like those in , which possess hydroxylated pyran systems, demonstrate drastically different stability profiles due to hydrogen bonding and reduced electrophilicity .

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